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Compound of Interest

Compound Name: Amino-PEG4-CH2CO2H

Cat. No.: B1667103

In-Depth Technical Guide: Amino-PEG4-
CH2CO2H

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an in-depth resource on Amino-PEG4-CH2CO2H, a
heterobifunctional linker molecule pivotal in modern biochemical and pharmaceutical research.
Authored from the perspective of a Senior Application Scientist, this document provides not
only the fundamental physicochemical properties but also practical insights into its application,
ensuring scientific integrity and immediate utility for professionals in the field.

Core Molecular Attributes of Amino-PEG4-CH2CO2H

Amino-PEG4-CH2CO2H, systematically named 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic
acid, is a versatile crosslinking reagent.[1] Its structure is characterized by a primary amine
group at one terminus and a carboxylic acid group at the other, separated by a flexible,
hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture underpins its broad
utility in bioconjugation and drug delivery.

Molecular Formula and Weight

Accurate stoichiometric calculations are the bedrock of reproducible bioconjugation. The
precise molecular formula and weight of Amino-PEG4-CH2CO2H are as follows:
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e Molecular Formula: C10H21NOs[2][3]
e Molecular Weight: 251.28 g/mol [2][3][4]

These values are essential for determining molar ratios in reaction protocols, ensuring optimal
conjugation efficiency and batch-to-batch consistency.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

Property Value

H2N-PEG3-CH2CO2H, Amino-PEG4-acetic
Synonyms

acid
CAS Number 195071-49-9[2][3]
Appearance White solid or colorless liquid/viscous oil[3]
Purity =>95-97% (typical)[2][3][5]
Solubility Soluble in water and most organic solvents

The Rationale Behind the Application: A Mechanistic
Perspective

The utility of Amino-PEG4-CH2CO2H stems from its bifunctional nature, allowing for the
sequential or simultaneous coupling of two different molecular entities. The hydrophilic PEG
spacer is not merely a linker; it imparts increased water solubility to the conjugated molecule
and can reduce non-specific binding and immunogenicity.[6]

Bioconjugation Strategies

The terminal amine and carboxylic acid groups are orthogonal reactive handles.

e The amino group can readily react with activated esters (e.g., NHS esters), aldehydes, or
ketones.[2][5]
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e The carboxylic acid group can be activated, most commonly using carbodiimides like EDC in
the presence of NHS, to form a stable amide bond with primary amines on a target molecule.

[2](5](6]

This dual reactivity is fundamental to its role in creating complex biomolecular architectures
such as antibody-drug conjugates (ADCs) and PROTACSs.[6]

Amino-PEG4-CH2CO2H Reaction Pathways
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Caption: Reaction schematic of Amino-PEG4-CH2CO2H.

Field-Proven Experimental Protocol: EDC/NHS
Coupling

The following protocol provides a robust, self-validating methodology for conjugating the
carboxylic acid moiety of Amino-PEG4-CH2CO2H to a primary amine-containing biomolecule,
such as a protein or antibody.

Materials and Reagents
e Amino-PEG4-CH2CO2H

o Target biomolecule with primary amines (e.g., Lysozyme)

» Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.medkoo.com/products/20433
https://www.creative-biolabs.com/adc/amino-peg4-ch2co2h-5871.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB93062318.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB93062318.htm
https://www.benchchem.com/product/b1667103?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667103?utm_src=pdf-body
https://www.benchchem.com/product/b1667103?utm_src=pdf-body
https://www.benchchem.com/product/b1667103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Quenching Solution: 1 M Tris-HCI, pH 8.0

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Step-by-Step Conjugation Workflow

» Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions
of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately prior to use. The
lability of EDC in aqueous solution necessitates fresh preparation for optimal activity.

o Activation of Amino-PEG4-CH2CO2H:
o Dissolve Amino-PEG4-CH2CO2H in Activation Buffer at a concentration of 10-20 mM.
o Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.

o Incubate for 15-30 minutes at room temperature. This creates a semi-stable NHS ester,
which is more reactive towards primary amines and less susceptible to hydrolysis than the
EDC-activated intermediate alone.

e Conjugation Reaction:

o Immediately add the activated linker solution to the target biomolecule in Reaction Buffer.
A molar excess of linker to target (e.g., 10:1 to 50:1) is typically used to drive the reaction.
The optimal ratio must be determined empirically for each specific application.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle mixing.

e Quenching:

o Add Quenching Solution to a final concentration of 20-50 mM.
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o Incubate for 15 minutes at room temperature to quench any unreacted NHS esters,
preventing unwanted secondary reactions.

o Purification:

o Remove unreacted linker and reaction byproducts (e.g., N-acylurea) by dialysis against
PBS or through size-exclusion chromatography. This step is critical for the purity of the
final conjugate and the reliability of downstream applications.

o Validation:

o Characterize the final conjugate using appropriate analytical techniques, such as SDS-
PAGE (to observe mass shift), mass spectrometry (to confirm conjugation), or functional
assays to ensure the biological activity of the target molecule is retained.
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Caption: Experimental workflow for protein conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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